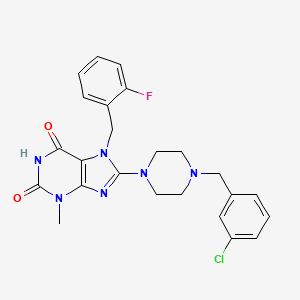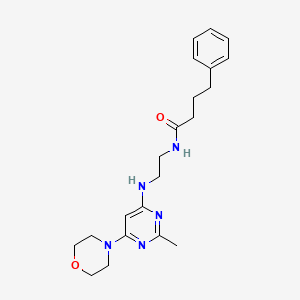
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Chemical Synthesis and Optimization
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide and its derivatives have been synthesized for various purposes, including the exploration of their biological activities. For example, derivatives similar to this compound have been synthesized to investigate their analgesic and anti-inflammatory properties, as well as their potential as anticonvulsant agents. The synthesis methods often involve microwave-assisted techniques or conventional methods, aiming to enhance chemical yields and optimize reaction conditions (Chaudhary et al., 2012).
Biological Activity and Therapeutic Potential
Research on compounds structurally related to N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide has shown promising biological activities, including their potential as anti-inflammatory, analgesic, and anticonvulsant agents. For instance, certain pyrimidine derivatives have demonstrated significant analgesic activity without ulcerogenic effects, highlighting their therapeutic potential (Chaudhary et al., 2012). Similarly, a library of compounds combining chemical fragments of known antiepileptic drugs has been synthesized, with some showing broad spectra of activity in preclinical seizure models (Kamiński et al., 2015).
Molecular Structure and Supramolecular Interactions
The molecular structure and supramolecular interactions of related compounds have been studied to understand their chemical properties and potential interactions in biological systems. For example, the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone was redetermined to explore its conformation, hydrogen-bonding patterns, and supramolecular interactions, providing insights into the compound's chemical behavior (Buu et al., 2019).
Antimicrobial and Antifungal Studies
Compounds with similar structures have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that certain pyrimidine-triazole derivatives exhibit antimicrobial activity against selected bacterial and fungal strains, suggesting their potential use in treating infections (Majithiya & Bheshdadia, 2022).
Agrochemical Applications
Research has also explored the agrochemical potential of compounds similar to N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide. For instance, certain derivatives have been synthesized and shown to have a moderate growth-stimulating effect on sunflower seedlings, indicating their potential as agrochemical agents (Dotsenko et al., 2023).
properties
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-17-24-19(16-20(25-17)26-12-14-28-15-13-26)22-10-11-23-21(27)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,16H,5,8-15H2,1H3,(H,23,27)(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNUNOGYMBBYLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,8S)-10-((2,6-difluorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2389772.png)
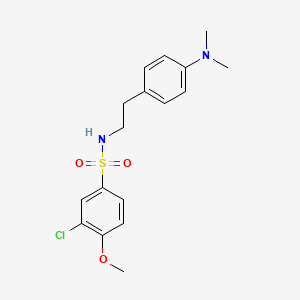
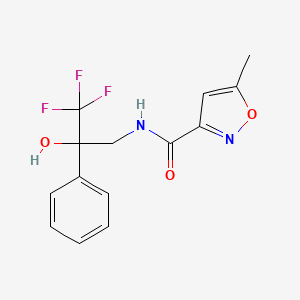
![(E)-methyl 2-(2-((2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2389779.png)
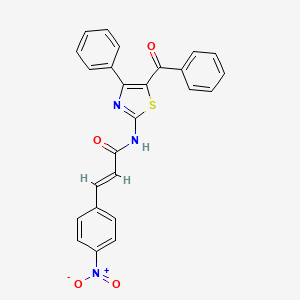

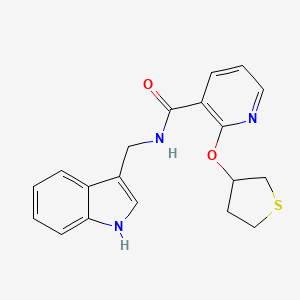
![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2389783.png)
![2-(Tert-butyl)-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2389785.png)
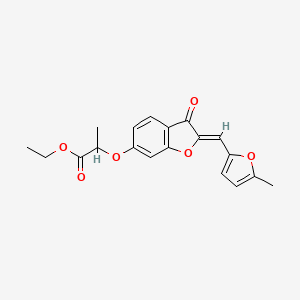

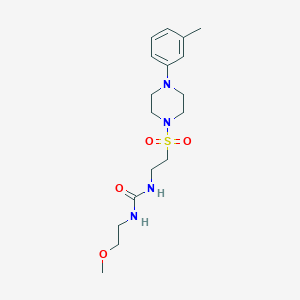
![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)
